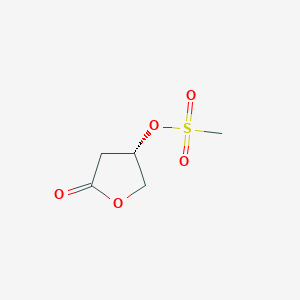![molecular formula C14H21AsSn B12557712 Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane CAS No. 192649-64-2](/img/structure/B12557712.png)
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane is a chemical compound with the molecular formula C14H21AsSn This compound is notable for its unique structure, which includes both arsenic and tin atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane typically involves the reaction of trimethylstannyl derivatives with arsenic-containing compounds. One common method includes the use of trimethylstannylindene as a starting material, which reacts with dimethylarsine under controlled conditions to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic and tin.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or organometallic reagents are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Arsenic oxides (e.g., As2O3) and tin oxides (e.g., SnO2).
Reduction: Lower oxidation state compounds of arsenic and tin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylstannyl Arylboronates: These compounds share the trimethylstannyl group and are used in similar synthetic applications.
Dimethylarsine Derivatives: Compounds containing dimethylarsine groups exhibit similar reactivity and applications.
Uniqueness
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane is unique due to the presence of both arsenic and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
Propiedades
Número CAS |
192649-64-2 |
|---|---|
Fórmula molecular |
C14H21AsSn |
Peso molecular |
382.95 g/mol |
Nombre IUPAC |
dimethyl-(1-trimethylstannylinden-1-yl)arsane |
InChI |
InChI=1S/C11H12As.3CH3.Sn/c1-12(2)11-8-7-9-5-3-4-6-10(9)11;;;;/h3-8H,1-2H3;3*1H3; |
Clave InChI |
WIGKVJRURVLIFZ-UHFFFAOYSA-N |
SMILES canónico |
C[As](C)C1(C=CC2=CC=CC=C21)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)



![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)


![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)

